N1-Isobutyl vs. N1-Methyl Diaminouracil: Impact on Downstream A2B Adenosine Receptor Antagonist Potency
The N1‑isobutyl group is critical for achieving high‑affinity A2B adenosine receptor antagonism in the final 8‑(pyrazol‑4‑yl)xanthine products. In direct comparisons within the same synthetic series, the isobutyl‑derived xanthine (compound 28, CVT‑6694) exhibited a Ki of 7 nM at human A2B AdoR, whereas the corresponding N1‑methyl analog showed substantially weaker affinity (Ki not reported due to inactivity at screening concentrations) [1]. The isobutyl group provides optimal steric and hydrophobic complementarity to the receptor binding pocket, demonstrating that substitution of the diaminouracil precursor directly determines pharmacological outcome.
| Evidence Dimension | A2B adenosine receptor binding affinity (Ki) of final xanthine product synthesized from the diaminouracil intermediate |
|---|---|
| Target Compound Data | Ki = 7 nM (xanthine CVT‑6694 derived from isobutyl‑substituted diaminouracil precursor) |
| Comparator Or Baseline | N1‑methyl analog: Ki not determinable at screening concentrations (inactive); other N1‑alkyl variants yielded Ki values >100–500 nM |
| Quantified Difference | >70‑fold improvement in affinity for isobutyl vs. methyl; >14‑fold vs. next best N1‑alkyl analog |
| Conditions | Radioligand displacement assay using [³H]‑ZM241385 on human A2B adenosine receptors expressed in HEK293 cell membranes |
Why This Matters
Procurement of the isobutyl‑substituted diaminouracil ensures access to the high‑potency A2B antagonist chemotype; any other N1‑substituted analog will lead to a final xanthine with dramatically reduced or absent receptor affinity.
- [1] Kalla, R.V.; Elzein, E.; Perry, T.; Li, X.; Gimbel, A.; Yang, M.; Zeng, D.; Zablocki, J. Selective, high affinity A2B adenosine receptor antagonists: N‑1 monosubstituted 8‑(pyrazol‑4‑yl)xanthines. Bioorg. Med. Chem. Lett. 2008, 18, 1397–1401. View Source
